tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

Beschreibung

Chemical structure and nomenclature

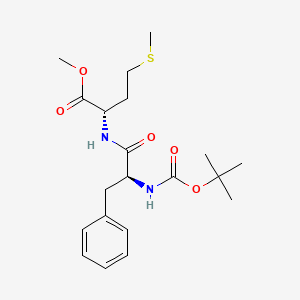

This compound possesses a molecular structure characterized by the sequential arrangement of two amino acid residues connected through a peptide bond. The compound's systematic name reflects its constituent components: the tert-butoxycarbonyl group serves as an amino-protecting functionality, phenylalanine contributes an aromatic side chain, methionine provides a sulfur-containing side chain, and the methyl ester represents the protected carboxylic acid terminus. The molecular formula C₂₀H₃₀N₂O₅S corresponds to a molecular weight of 410.535 daltons.

The structural arrangement begins with the tert-butoxycarbonyl protecting group attached to the amino terminus of phenylalanine. This bulky protecting group features a quaternary carbon center bonded to three methyl groups and an oxygen atom that connects to the carbonyl carbon. The phenylalanine residue contributes a benzyl side chain extending from the alpha carbon, while the peptide backbone continues through an amide linkage to the methionine residue. Methionine's distinguishing feature lies in its thioether side chain, containing a sulfur atom bonded to a methyl group. The sequence terminates with a methyl ester group that protects the carboxylic acid functionality.

Table 1: Structural Components of this compound

| Component | Chemical Formula | Function | Position |

|---|---|---|---|

| tert-Butoxycarbonyl group | C₅H₉O₂ | Amino protection | N-terminus |

| Phenylalanine residue | C₉H₁₁NO | Aromatic amino acid | First residue |

| Methionine residue | C₅H₁₁NOS | Sulfur-containing amino acid | Second residue |

| Methyl ester group | C₁H₃O | Carboxyl protection | C-terminus |

The nomenclature follows established conventions in peptide chemistry where protecting groups are designated at the beginning of the name, followed by the amino acid sequence in amino-to-carboxyl direction, and concluding with the terminal modification. Alternative designations include methyl N-(tert-butoxycarbonyl)phenylalanylmethioninate, reflecting different systematic naming approaches used in chemical databases.

Position in peptide chemistry research

This compound occupies a central position in contemporary peptide chemistry research as a representative example of protected dipeptide intermediates. The compound demonstrates the principles of orthogonal protection strategies, where different protecting groups can be selectively removed under distinct reaction conditions. This selectivity enables chemists to construct complex peptide sequences through iterative coupling and deprotection cycles.

The tert-butoxycarbonyl protecting group exhibits stability under basic and neutral conditions while remaining labile under acidic treatment, typically using trifluoroacetic acid. This property allows for selective deprotection without affecting the methyl ester functionality, which requires different conditions for removal. The combination creates opportunities for sequential reactions where specific functional groups can be revealed at designated stages of synthesis.

Research applications encompass multiple areas within peptide chemistry. The compound serves as a model system for studying peptide bond formation mechanisms, particularly in the context of coupling reactions involving activated amino acid derivatives. Studies have demonstrated that peptide bond formation using carbonyldiimidazole-activated amino esters can proceed without added base, representing a unique feature that affects reactivity patterns.

Table 2: Research Applications of this compound

| Application Area | Research Focus | Methodological Significance |

|---|---|---|

| Peptide synthesis | Building block for larger sequences | Demonstrates orthogonal protection |

| Coupling methodology | Activation and reaction mechanisms | Model for dipeptide formation |

| Protection strategies | Selective functional group masking | Template for complex syntheses |

| Bioactive peptide preparation | Pharmaceutical intermediates | Enables controlled assembly |

The compound's utility extends to the synthesis of cyclic peptides, where linear sequences are assembled before cyclization. Required tetrapeptide units can be prepared by coupling tert-butoxycarbonyl-protected dipeptides with respective dipeptide methyl esters, followed by cyclization of the linear octapeptide segment. This approach has been successfully applied to the synthesis of natural cyclooctapeptides with biological activity.

Historical development of protected dipeptide esters

The development of protected dipeptide esters traces its origins to pioneering work in the early twentieth century when chemists first recognized the need for selective protection of amino acid functional groups during peptide synthesis. The historical progression began with Emil Fischer's fundamental contributions to amino acid chemistry, which established the theoretical foundation for controlled peptide bond formation.

A crucial breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl protecting group, revolutionizing peptide synthesis methodology. Their discovery of the Bergmann-Zervas carboxybenzoxy oligopeptide synthesis remained the standard approach for two decades, demonstrating the utility of benzyl chloroformate for amino protection. The carboxybenzyl group, abbreviated as carboxybenzyl or simply Z in honor of Zervas, provided the first reliable method for preventing racemization during peptide coupling reactions.

The evolution continued in the 1960s with Bruce Merrifield's introduction of solid-phase peptide synthesis, initially utilizing carboxybenzyl protection before transitioning to the tert-butoxycarbonyl system. Merrifield's modification to use the tert-butoxycarbonyl group for amino protection represented a significant advancement, as this protecting group could be removed under milder acidic conditions compared to the hydrogenolysis required for carboxybenzyl removal. The first instrument for automated peptide synthesis, based on tert-butoxycarbonyl solid-phase peptide synthesis, was constructed by Merrifield, Stewart, and Jernberg in 1966.

Table 3: Historical Timeline of Protected Dipeptide Ester Development

| Year | Innovation | Contributors | Significance |

|---|---|---|---|

| 1932 | Carboxybenzyl protecting group | Bergmann and Zervas | First reliable amino protection |

| 1963 | Solid-phase peptide synthesis | Merrifield | Polymer-supported synthesis |

| 1964 | tert-Butoxycarbonyl protection | Merrifield | Acid-labile amino protection |

| 1967 | Hydrogen fluoride cleavage | Sakakibara | Strong acid deprotection |

| 1970 | 9-Fluorenylmethoxycarbonyl group | Carpino and Han | Base-labile protection |

The introduction of methyl ester protection for carboxylic acid groups provided complementary functionality to amino-protecting strategies. Methyl esters offer stability under the acidic conditions used for tert-butoxycarbonyl removal while remaining susceptible to basic hydrolysis or alternative deprotection methods. This orthogonality enables selective manipulation of functional groups during multi-step syntheses.

Subsequent developments in the 1970s included the concept of orthogonal protection introduced by Barany and coworkers in 1977, which formalized the principles underlying successful protecting group strategies. The 9-fluorenylmethoxycarbonyl/tert-butyl strategy utilizing Wang resin was developed by Meienhofer and coworkers in 1978, providing an alternative to the tert-butoxycarbonyl approach.

Significance in amino acid derivative research

The significance of this compound in amino acid derivative research extends beyond its immediate synthetic utility to encompass fundamental principles of molecular recognition, conformational analysis, and bioactive peptide design. This compound serves as a model system for understanding the behavior of protected amino acid sequences and their interactions in various chemical environments.

Research involving this dipeptide ester has contributed to the understanding of peptide bond formation mechanisms, particularly in the context of coupling reactions that minimize racemization. Studies have demonstrated that carbonyldiimidazole-activated amino esters can function as masked isocyanate intermediates, providing unique reactivity patterns compared to traditional coupling methods. The absence of required base during peptide bond formation represents a distinctive feature that affects both reaction efficiency and stereochemical outcomes.

The compound's role in advancing synthetic methodology extends to the development of inverse peptide synthesis strategies, where peptide chains are assembled in the amino-to-carboxyl direction rather than the conventional carboxyl-to-amino approach. This methodology addresses challenges associated with epimerization at the carboxyl-terminal residue, which can be particularly problematic with sensitive amino acids. Sequential one-pot dipeptide synthesis protocols have been developed that improve yields while maintaining stereochemical integrity.

Table 4: Research Contributions of this compound Studies

| Research Area | Key Findings | Methodological Impact |

|---|---|---|

| Coupling mechanisms | Carbonyldiimidazole activation without base | Alternative activation strategies |

| Stereochemical control | Reduced racemization in sensitive residues | Improved synthetic reliability |

| Inverse synthesis | Amino-to-carboxyl chain assembly | Expanded synthetic options |

| Scale-up procedures | Maintained yields at larger scales | Industrial applicability |

The compound has proven valuable in the synthesis of bioactive peptides, including cyclic sequences with pharmaceutical potential. Synthetic studies on cyclopolypeptides of plant origin have utilized tert-butoxycarbonyl-protected dipeptides as key intermediates, demonstrating yields exceeding 78% in the preparation of natural cyclooctapeptides. These synthetic products have exhibited potent cytotoxic activity against cancer cell lines and moderate anthelmintic activity, validating the synthetic approach for preparing bioactive molecules.

Advanced applications include the development of tetrapeptide synthesis protocols that enable the construction of longer peptide sequences through convergent approaches. The coupling of tert-butoxycarbonyl-protected dipeptides with respective dipeptide methyl esters, followed by appropriate deprotection and cyclization procedures, has facilitated the synthesis of complex natural products. These methodologies have been successfully applied to prepare sarcodactylamide, a natural cyclic peptide with demonstrated biological activity.

The significance of this compound in amino acid derivative research is further emphasized by its role in developing new analytical methods for peptide characterization and quality control. Research applications span neuroscience studies related to neurotransmitter functions, analytical chemistry method development, and biotechnology applications involving modified protein production. The compound's utility in drug development enables researchers to modify peptide structures for enhanced efficacy and stability, contributing to the advancement of peptide-based therapeutics.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFQIOAEDHQFM-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193299 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40290-63-9 | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Phenylalanine

The Boc group is introduced to the amino group of phenylalanine to prevent side reactions during subsequent steps. A well-documented method involves reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dioxane or tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature, yielding N-tert-butoxycarbonyl-phenylalanine.

Alternatively, the preparation of N-tertiary-butoxycarbonyl amino acids can be achieved via the reaction of amino acids with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a base such as tetramethylguanidine, as described in patent literature. This method involves heating the amino acid with O-tertiary-butyl S-phenyl thiocarbonate and base in a polar organic solvent (e.g., dimethyl sulfoxide) at 40–85 °C, maintaining the pH around 10 to minimize racemization. The product is then isolated by oxidation and extraction steps, yielding the Boc-protected amino acid with good yields (up to 84%) and minimized racemization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | O-tertiary-butyl S-phenyl thiocarbonate, base (e.g., tetramethylguanidine) | 1.1–1.3 eq. thiocarbonate per amino acid |

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |

| Temperature | 40–85 °C | Controlled to optimize yield |

| pH | ~10 | Maintained by base addition |

| Reaction Time | Several hours to overnight | Until pH stabilizes |

| Yield | Up to 84% | Crude product, purified by recrystallization |

Esterification of Methionine to Methyl Ester

The methyl ester of methionine is commonly prepared by esterification of the free amino acid with methanol. Several methods exist:

Thionyl chloride/methanol system: Requires low temperature control (–5 to 0 °C) and continuous HCl gas bubbling, posing operational challenges.

Trimethylchlorosilane (TMSCl)/methanol system: A more convenient, mild, and efficient method for esterification at room temperature. TMSCl activates the carboxyl group, facilitating ester formation with methanol without harsh conditions or extensive workup.

General procedure for amino acid methyl ester hydrochloride preparation using TMSCl/MeOH:

- Amino acid (0.1 mol) is placed in a flask.

- Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly with stirring.

- Methanol (100 mL) is added, and the mixture is stirred at room temperature for 12–24 hours.

- Completion is monitored by TLC.

- The reaction mixture is concentrated to yield the amino acid methyl ester hydrochloride.

This method yields good to excellent product yields and minimizes racemization, which is critical for preserving stereochemical integrity in peptide synthesis.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Methionine, methanol, TMSCl (2 eq.) | 4 eq. TMSCl if substrate has two COOH groups |

| Temperature | Room temperature | Mild conditions |

| Reaction Time | 12–24 hours | Depends on solubility |

| Yield | Good to excellent | Minimal racemization |

Peptide Coupling to Form tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

The coupling of Boc-phenylalanine and methionine methyl ester typically employs peptide coupling reagents such as:

- Carbodiimides (e.g., dicyclohexylcarbodiimide, DCC)

- Uronium salts (e.g., HATU, HBTU)

- Phosphonium salts (e.g., PyBOP)

The general procedure involves activating the carboxyl group of Boc-phenylalanine with the coupling reagent in an anhydrous organic solvent like dichloromethane or DMF, followed by the addition of methionine methyl ester and a base such as N,N-diisopropylethylamine (DIPEA). The reaction is conducted at 0 °C to room temperature to minimize side reactions.

After completion, the product is purified by extraction, crystallization, or chromatographic methods. The Boc group protects the amino terminus of phenylalanine during coupling and can be removed later under acidic conditions (e.g., trifluoroacetic acid treatment) for further peptide elongation.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Advantages | Typical Yield |

|---|---|---|---|---|

| Boc Protection | Reaction with Boc2O or O-tert-butyl S-phenyl thiocarbonate + base | Boc2O or O-tert-butyl S-phenyl thiocarbonate, base (triethylamine, tetramethylguanidine) | Mild conditions, minimized racemization | Up to 84% |

| Esterification | TMSCl/methanol at room temperature | Methionine, TMSCl, methanol | Mild, simple workup, good yields | Good to excellent |

| Peptide Coupling | Carbodiimide or uronium salt coupling | Boc-phenylalanine, methionine methyl ester, DCC/HATU, base, solvent | Efficient coupling, Boc protection | High (variable) |

Research Findings and Considerations

The TMSCl/methanol esterification system is superior to traditional methods due to operational simplicity, mild conditions, and reduced racemization risk.

The O-tert-butyl S-phenyl thiocarbonate method for Boc protection provides high yields and allows pH control to minimize racemization, which is critical for chiral amino acids like phenylalanine and methionine.

Peptide coupling efficiency depends on reagent choice and reaction conditions; the use of modern coupling reagents like HATU improves yields and reduces side reactions.

Analytical techniques such as NMR, mass spectrometry, and chromatography are essential to confirm the purity and structural integrity of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are typical reagents for Boc deprotection.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Peptide Synthesis

- Role in Solid-Phase Peptide Synthesis : Boc-Phe-Met-OMe is frequently used as a building block in solid-phase peptide synthesis (SPPS). The Boc group facilitates the sequential addition of amino acids to form peptides while providing stability against unwanted side reactions .

- Example Case Study : In a study examining the synthesis of bioactive peptides, Boc-Phe-Met-OMe was successfully incorporated into various peptide sequences, demonstrating its utility in producing compounds with specific biological activities .

2. Structural Studies

- X-ray Crystallography : The molecular conformation of Boc-Phe-Met-OMe has been analyzed using X-ray diffraction techniques. The crystal structure revealed unique packing arrangements that suggest potential interactions within peptide structures, contributing to our understanding of peptide folding and stability .

- Data Table: Crystal Structure Parameters

Parameter Value Space Group P2(1)2(1)2(1) Cell Parameters a = 9.821 Å, b = 25.394 Å, c = 28.714 Å Volume 7161 ų R-factor 0.079

3. Drug Development

- Potential Therapeutic Applications : Due to its structural properties, Boc-Phe-Met-OMe can serve as a precursor for designing novel therapeutic agents targeting specific diseases. Its derivatives have shown promise in modulating biological pathways related to cancer and metabolic disorders .

- Case Study on Anticancer Activity : Research indicated that modifications of Boc-Phe-Met-OMe led to compounds with enhanced cytotoxicity against various cancer cell lines, highlighting its importance in drug discovery .

Wirkmechanismus

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted reactions during the synthesis process. The ester group allows for easy removal and further functionalization of the molecule. The molecular targets and pathways involved include the activation of the carboxyl group for peptide bond formation and the protection of the amino group from nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

tert-Butoxycarbonyl-l-prolyl-l-glycine Methyl Ester (Boc-Pro-Gly-OMe)

Structural Differences :

- Amino Acid Sequence: Boc-Pro-Gly-OMe replaces Phe and Met with proline (Pro) and glycine (Gly). Proline’s cyclic structure introduces conformational rigidity, while glycine’s lack of a side chain enhances flexibility.

- Synthesis : Synthesized via DIPC-mediated coupling in DMF, yielding a semi-solid product. IR spectroscopy confirms the presence of Boc (1680–1720 cm⁻¹) and ester (1740–1760 cm⁻¹) groups, while ¹H NMR reveals chemical shifts for Pro (δ 3.2–4.0 ppm) and Gly (δ 3.8–4.2 ppm) .

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 54.3 | 53.9 |

| H | 7.1 | 7.3 |

| N | 9.8 | 9.6 |

Key Applications : Used in studying β-turn motifs in peptides due to Pro’s conformational constraints .

tert-Butoxycarbonyl-glycyl-l-prolyl-l-tyrosinyl-l-tryptophan Methyl Ester (Boc-Gly-Pro-Tyr-Trp-OMe)

Structural Differences :

- Peptide Length : A tetrapeptide with Tyr and Trp residues, introducing aromatic and indole side chains.

- Spectroscopic Data: IR shows additional peaks for Tyr’s phenolic -OH (3200–3600 cm⁻¹) and Trp’s indole N-H (3300–3500 cm⁻¹). ¹H NMR confirms Tyr (δ 6.7–7.1 ppm) and Trp (δ 7.1–7.4 ppm) aromatic protons .

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 60.1 | 59.8 |

| H | 6.5 | 6.7 |

| N | 11.2 | 11.0 |

Key Applications : Investigates fluorescence properties (via Trp) and phosphorylation sites (via Tyr) in peptide signaling .

N-(Benzyloxycarbonyl)-L-methionine Methyl Ester (Cbz-Met-OMe)

Protective Group Variation: Uses benzyloxycarbonyl (Cbz) instead of Boc. Cbz is stable under acidic conditions but requires hydrogenolysis for removal, contrasting with Boc’s acid-labile nature. Synthesis: Prepared via carbodiimide-mediated coupling, with methyl ester formation from L-methionine methyl ester hydrochloride. The Cbz group introduces aromatic protons (δ 7.2–7.4 ppm) in ¹H NMR .

Key Applications : Serves as a substrate for studying methionine sulfoxide reductase activity due to Met’s sulfur-containing side chain .

Comparative Analysis of Key Properties

Stability and Deprotection

| Compound | Protective Group Stability | Deprotection Method |

|---|---|---|

| Boc-Phe-Met-OMe | Acid-labile | TFA or HCl in dioxane |

| Cbz-Met-OMe | Base-stable | Hydrogenolysis (H₂/Pd-C) |

Solubility and Hydrophobicity

| Compound | Solubility in DMF | Hydrophobicity (logP)* |

|---|---|---|

| Boc-Phe-Met-OMe | High | 2.8 |

| Boc-Pro-Gly-OMe | Moderate | 1.5 |

| Boc-Gly-Pro-Tyr-Trp-OMe | Low | 3.9 |

*Predicted using fragment-based methods.

Notes and Limitations

- Methyl esters in fatty acid derivatives (e.g., palmitic acid methyl ester ) exhibit distinct chromatographic behaviors but lack peptide-specific functional groups.

Q & A

Q. What are the recommended synthetic routes for tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, and how are reaction conditions optimized?

The synthesis of protected amino acid derivatives like this compound typically involves sequential coupling and protection steps. For example:

- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to phenylalanine using benzyl chloroformate under alkaline conditions (e.g., potassium bicarbonate in water/ether) .

- Step 2 : Methionine methyl ester coupling via carbodiimide-mediated activation (e.g., DCC or EDC) under inert atmosphere.

- Optimization : Reaction efficiency is influenced by solvent polarity, temperature (e.g., 0°C for exothermic steps), and stoichiometric ratios of reagents (e.g., 110% excess of benzyl chloroformate to ensure complete protection) .

- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity by HPLC (>95%) .

Q. How is the methyl ester content of such compounds quantified, and what analytical methods are most reliable?

Methyl ester content is commonly determined using gas chromatography-mass spectrometry (GC-MS) or ¹H NMR :

- GC-MS : Compare peak areas of methyl ester derivatives against internal standards (e.g., methyl heptadecanoate) .

- ¹H NMR : Integrate the singlet at δ 3.6–3.7 ppm (ester methyl group) relative to aromatic protons .

- Critical Note : Avoid over-reliance on FT-IR for ester quantification, as overlapping bands (e.g., C=O stretches) may introduce ambiguity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential sensitization risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm backbone connectivity and X-ray crystallography for absolute configuration .

- Case Study : Discrepancies in carbonyl stretches (IR) vs. ester proton signals (NMR) may arise from rotational isomerism; variable-temperature NMR can clarify dynamic behavior .

- Reference Data : Cross-check with the NIST Chemistry WebBook for validated spectral libraries .

Q. What experimental design strategies optimize the transesterification or coupling efficiency of this compound?

- Taguchi Method : Use orthogonal arrays to test variables (e.g., catalyst concentration, solvent polarity, temperature). For example:

- Response Surface Methodology (RSM) : Model non-linear interactions between parameters to predict optimal conditions .

Q. How does the Boc-protecting group influence the compound’s stability under acidic/basic conditions?

- Acidic Hydrolysis : Boc groups are labile in trifluoroacetic acid (TFA)/dichloromethane (20–30 min, room temperature). Monitor deprotection via loss of the tert-butyl ¹H NMR signal (δ 1.4 ppm) .

- Base Sensitivity : The methyl ester moiety may saponify under strong basic conditions (e.g., NaOH/MeOH). Stabilize by maintaining pH < 8 during reactions .

Q. What strategies address low yields in large-scale synthesis of this compound?

- Process Intensification : Use continuous-flow reactors to improve mixing and heat transfer for exothermic steps (e.g., Boc protection) .

- Purification : Replace column chromatography with countercurrent chromatography (CCC) for higher throughput .

- Byproduct Analysis : Identify dimers or oxidized species via high-resolution MS and adjust reaction stoichiometry to suppress side pathways .

Methodological Guidelines

- Spectral Interpretation : Always compare experimental data with peer-reviewed syntheses of analogous compounds (e.g., N-(Boc)-glycylphenylalaninate methyl ester) .

- Data Reproducibility : Document solvent batch effects (e.g., residual water in DMF impacting coupling efficiency) and reagent purity (e.g., ≥99% for carbodiimides) .

- Environmental Compliance : Follow EPA guidelines for waste disposal, particularly for halogenated solvents used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.